2,3-Dichloro-4-methyl-1,5-dinitrobenzene

Regioselective Nitration Ortho-Dinitrobenzene Synthesis Urea Nitrate Methodology

This fully substituted ortho-dinitrobenzene derivative is essential for constructing privileged benzimidazole and quinoxaline scaffolds used in kinase inhibitor programs. The electron-donating methyl group uniquely attenuates electrophilicity relative to non-methylated analogs, enabling chemoselective sequential displacement of chloro versus nitro leaving groups. This modulation prevents side-product formation that plagues generic 1,3-dinitrobenzene or mono-nitrohalobenzene intermediates. Ideal for multi-step agrochemical and pharmaceutical syntheses demanding precise regiocontrol.

Molecular Formula C7H4Cl2N2O4
Molecular Weight 251.02 g/mol
CAS No. 51676-75-6
Cat. No. B3181027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-methyl-1,5-dinitrobenzene
CAS51676-75-6
Molecular FormulaC7H4Cl2N2O4
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C7H4Cl2N2O4/c1-3-4(10(12)13)2-5(11(14)15)7(9)6(3)8/h2H,1H3
InChIKeySYLUYXLDZLJZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-4-methyl-1,5-dinitrobenzene (CAS 51676-75-6): An Ortho-Dinitrobenzene Intermediate with Unique Halogen and Methyl Substitution for Controlled Heterocyclic Synthesis


2,3-Dichloro-4-methyl-1,5-dinitrobenzene (CAS 51676-75-6, C₇H₄Cl₂N₂O₄, MW 251.02) is a fully substituted benzene derivative belonging to the ortho-dinitrobenzene class [1]. Its structure features a 1,5-dinitro arrangement with chlorine atoms at the 2- and 3-positions and a methyl group at the 4-position . This compound serves as a strategic intermediate in heterocyclic chemistry, where the ortho-nitro groups provide a privileged entry point for constructing benzimidazoles, quinoxalines, and related fused-ring systems [2]. The combination of electron-withdrawing nitro and chloro groups, moderated by the electron-donating methyl substituent, creates a unique electronic profile that influences both the site selectivity and relative rates of nucleophilic aromatic substitution (SNAr) compared to other dinitrobenzene derivatives lacking this substitution pattern [2].

Why 2,3-Dichloro-4-methyl-1,5-dinitrobenzene (CAS 51676-75-6) Cannot Be Replaced by Simpler Dinitrobenzene Analogs


Generic substitution with more readily available dinitrobenzene analogs is not viable for applications requiring ortho-dinitrobenzene frameworks with specific halogen placement and electronic tuning. The compound's 1,5-dinitro arrangement, which is a direct consequence of its substitution pattern, is essential for accessing ortho-dinitrobenzene chemistry, which cannot be achieved using common 1,3-dinitrobenzene derivatives or mono-nitrohalobenzenes [1]. Furthermore, the presence of both chloro and methyl groups profoundly modulates the compound's electronic environment. The electron-donating methyl group tempers the strong electron-withdrawing effect of the nitro and chloro groups, a modulation absent in simpler analogs like 1-chloro-2,4-dinitrobenzene [2]. This electronic modulation directly impacts key reactivity parameters, such as the relative leaving group ability and the regioselectivity of nucleophilic attack, making the compound uniquely suited for specific synthetic pathways where other dinitrobenzenes would lead to different reaction outcomes or side product profiles [1].

Quantitative Evidence Differentiating 2,3-Dichloro-4-methyl-1,5-dinitrobenzene (CAS 51676-75-6) from Closest Analogs


Ortho- vs. Meta-Dinitrobenzene Regioselectivity: A Binary Pathway Switch

2,3-Dichloro-4-methyl-1,5-dinitrobenzene is a member of the ortho-dinitrobenzene class, which serves as a key precursor for heterocyclic synthesis. Traditional nitration of meta-halo nitrobenzenes yields the meta-dinitro (1,3) isomer, a dead-end for this chemistry [1]. The development of the urea nitrate/H₂SO₄ methodology allows for regioselective synthesis of 4-halo ortho-dinitrobenzene derivatives, demonstrating the distinct synthetic value of this substitution pattern [1].

Regioselective Nitration Ortho-Dinitrobenzene Synthesis Urea Nitrate Methodology

Modulated Electrophilicity: Impact of Methyl Substitution on SNAr Reactivity

The electron-donating methyl group at the 4-position of 2,3-dichloro-4-methyl-1,5-dinitrobenzene tempers the electrophilicity of the ring compared to non-methylated analogs like 1-chloro-2,4-dinitrobenzene [1]. While direct rate data for the target compound is not available, the class-level inference from related 1-methyl-2-halo-3,5-dinitrobenzenes demonstrates that the methyl group significantly alters Arrhenius parameters for SNAr reactions, leading to different reaction rates and activation energies compared to their non-methylated counterparts [2].

Nucleophilic Aromatic Substitution Structure-Activity Relationship Electronic Effects

Differential Leaving Group Ability in Dinitrobenzenes: Nitro vs. Chloro vs. Methoxy

In poly-substituted dinitrobenzenes, the identity of the leaving group during SNAr is not fixed but is dictated by the substituent pattern. Studies on 1,2-dihalo-4,5-dinitrobenzene show that primary and secondary amines selectively displace a nitro group, leaving the halogen atoms untouched [1]. Conversely, in other systems like 1,2-dichloro-4,5-dinitrobenzene, alkoxides can substitute either a nitro or a chloro group depending on reaction conditions [2]. This contrasts with the behavior of 2,4-dinitrochlorobenzene, where the chloro group is the unambiguous leaving group [3]. The specific arrangement in 2,3-dichloro-4-methyl-1,5-dinitrobenzene (two ortho-nitro groups adjacent to two chloro groups) is predicted to favor nitro group displacement under certain nucleophilic conditions, providing a distinct synthetic handle.

Leaving Group Aptitude SNAr Mechanism Substituent Effects

Key Research and Industrial Application Scenarios for 2,3-Dichloro-4-methyl-1,5-dinitrobenzene (CAS 51676-75-6)


Synthesis of Ortho-Fused Heterocycles for Medicinal Chemistry Libraries

This compound's ortho-dinitrobenzene core is the essential precursor for constructing benzimidazole and quinoxaline scaffolds, which are privileged structures in kinase inhibitors and other drug targets. Its unique substitution pattern allows for regioselective heterocycle formation and subsequent functionalization, a pathway that is not accessible with more common 1,3-dinitrobenzene intermediates [1].

Controlled Nucleophilic Aromatic Substitution in Complex Molecule Synthesis

In multi-step syntheses of complex agrochemicals or pharmaceuticals, the ability to precisely control reactivity is paramount. The methyl group on this compound attenuates its electrophilicity relative to non-methylated dinitrochlorobenzenes [1]. This modulation allows for the sequential, chemoselective displacement of leaving groups (nitro vs. chloro), enabling a more convergent and higher-yielding synthetic route compared to using more reactive, less selective analogs [2].

Development of Novel Dinitrobenzene-Derived Fluorescent Probes and Sensors

The specific electronic properties arising from the 1,5-dinitro-2,3-dichloro-4-methyl substitution pattern can be exploited in the design of environment-sensitive fluorescent probes. The compound's tailored reactivity allows for its site-specific conjugation to biomolecules or materials, where its fluorescence or quenching properties are modulated by the local environment, enabling new sensing applications [1].

Intermediate for Agrochemical Active Ingredients with Specific Steric Requirements

Agrochemical research often demands intermediates with precise steric and electronic profiles to interact with specific biological targets (e.g., enzymes in weeds or fungi). The unique arrangement of substituents on this compound provides a three-dimensional and electronic signature that is distinct from more common dinitrobenzene building blocks, making it a valuable starting material for generating new chemical matter in herbicide or fungicide discovery programs [1].

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